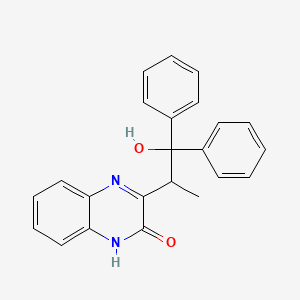
1,1-Dimethoxy-12-(trityloxy)dodecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethoxy-12-(trityloxy)dodecane is an organic compound with the molecular formula C33H44O3. It is characterized by the presence of a trityloxy group and two methoxy groups attached to a dodecane backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethoxy-12-(trityloxy)dodecane typically involves the protection of hydroxyl groups and the formation of ether linkages. One common method involves the reaction of dodecanol with trityl chloride in the presence of a base to form the trityloxy derivative. This is followed by the reaction with methanol and an acid catalyst to introduce the methoxy groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale reactions using similar reagents and conditions as in laboratory synthesis, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dimethoxy-12-(trityloxy)dodecane can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The trityloxy group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of dodecanal or dodecanoic acid.
Reduction: Formation of 1,1-dimethoxy-12-hydroxydodecane.
Substitution: Formation of various substituted dodecanes depending on the nucleophile used.
Applications De Recherche Scientifique
1,1-Dimethoxy-12-(trityloxy)dodecane has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Potential use in the study of membrane dynamics due to its amphiphilic nature.
Medicine: Investigated for its potential as a drug delivery agent due to its ability to form micelles.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 1,1-Dimethoxy-12-(trityloxy)dodecane involves its ability to interact with various molecular targets through its functional groups. The trityloxy group can engage in π-π interactions with aromatic systems, while the methoxy groups can participate in hydrogen bonding and other polar interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dimethoxydodecane: Lacks the trityloxy group, making it less bulky and less reactive.
12-Trityloxydodecane: Lacks the methoxy groups, reducing its solubility in polar solvents.
1,1-Dimethoxy-12-hydroxydodecane:
Uniqueness
1,1-Dimethoxy-12-(trityloxy)dodecane is unique due to the combination of the trityloxy and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
889105-72-0 |
|---|---|
Formule moléculaire |
C33H44O3 |
Poids moléculaire |
488.7 g/mol |
Nom IUPAC |
[12,12-dimethoxydodecoxy(diphenyl)methyl]benzene |
InChI |
InChI=1S/C33H44O3/c1-34-32(35-2)27-19-8-6-4-3-5-7-9-20-28-36-33(29-21-13-10-14-22-29,30-23-15-11-16-24-30)31-25-17-12-18-26-31/h10-18,21-26,32H,3-9,19-20,27-28H2,1-2H3 |
Clé InChI |
SGPHRXVJRSKJNN-UHFFFAOYSA-N |
SMILES canonique |
COC(CCCCCCCCCCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-5-[5-[5-[5-[5-(5-bromothiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B12603205.png)
![6-[2-(4-Chlorophenyl)hydrazinylidene]-5,7-dimethyl-3,6-dihydro-2H-1,4-diazepine](/img/structure/B12603211.png)

![2-[(4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methyl]quinoline](/img/structure/B12603220.png)




![N-{2-[(Propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12603247.png)
![5,15-Bis(3,5-di-tert-butylphenyl)-10-(4-methylphenyl)-20-{4-[(trimethylsilyl)ethynyl]phenyl}porphyrin](/img/structure/B12603276.png)

![Trimethyl{3-[1-(thiophen-2-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane](/img/structure/B12603280.png)
![6-Chloro-2-methoxy-11H-indolo[3,2-C]quinoline](/img/structure/B12603292.png)
![2,3,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B12603295.png)
